molecular formula C9H10ClN3O2 B1659395 1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone CAS No. 648409-21-6

1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone

Cat. No.: B1659395
CAS No.: 648409-21-6
M. Wt: 227.65 g/mol
InChI Key: JVXRWEKGPXHFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone is an organic compound with the chemical formula C9H10ClN3O2. It is a derivative of 1-(2-Chloro-5-nitrophenyl)ethan-1-one, which is known for its applications in organic synthesis. This compound is characterized by the presence of a chloro and nitro group on the benzene ring, along with a methylhydrazone group attached to the ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-5-nitrophenyl)ethan-1-one can be synthesized by reacting acetophenone with nitric acid and hydrochloric acid. The resulting compound is then reacted with methylhydrazine to form 1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and chlorination reactions, followed by hydrazone formation. The reaction conditions need to be precisely controlled to ensure high yield and selectivity. Safety measures are crucial due to the flammable nature of the compound and the hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity. The hydrazone group can form stable complexes with metal ions, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-nitrophenyl)ethan-1-one: The parent compound, lacking the methylhydrazone group.

    1-(2-Chloro-4-nitrophenyl)ethan-1-one: Similar structure but with the nitro group in a different position.

    1-(2-Chloro-3-nitrophenyl)ethan-1-one: Another positional isomer with different reactivity.

Uniqueness

1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone is unique due to the presence of the methylhydrazone group, which imparts distinct chemical and biological properties. This group allows for the formation of stable complexes and enhances the compound’s reactivity in various chemical reactions .

Properties

IUPAC Name

N-[1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-6(12-11-2)8-5-7(13(14)15)3-4-9(8)10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXRWEKGPXHFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380491
Record name 1-(2-chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648409-21-6
Record name 1-(2-chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methylhydrazine
1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone
N-[1-(2-chlorophenyl)ethylideneamino]methanamine
1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone
Reactant of Route 3
1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone
N-[1-(2-chlorophenyl)ethylideneamino]methanamine
1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone
Reactant of Route 5
1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone
Reactant of Route 6
1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.